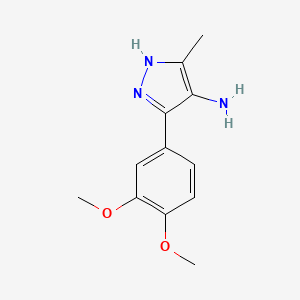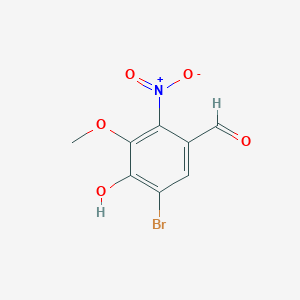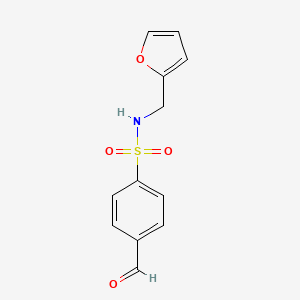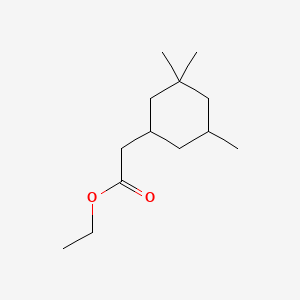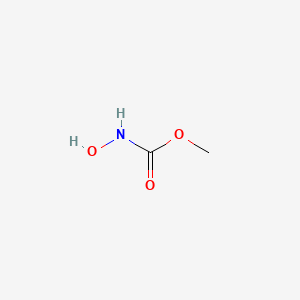
Methyl hydroxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl hydroxycarbamate can be synthesized through the reaction of methanol with carbamic acid. The reaction typically involves the use of a catalyst, such as a mineral acid, to facilitate the esterification process. The general reaction is as follows:
Carbamic acid+Methanol→Methyl carbamate+Water
Industrial Production Methods
In industrial settings, the production of carbamic acid, hydroxy-, methyl ester often involves the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Common methods include the use of solid acid catalysts and continuous flow reactors to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl hydroxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form carbamic acid and methanol.
Reduction: It can be reduced to form methylamine and methanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Reduction: Methylamine and methanol.
Substitution: Depends on the nucleophile used, but generally results in the replacement of the carbamate group.
Aplicaciones Científicas De Investigación
Methyl hydroxycarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, hydroxy-, methyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of neurotransmitters, leading to prolonged nerve stimulation.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, ethyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Carbamic acid, hydroxy-, ethyl ester: Similar but with an ethyl group and a hydroxyl group.
Carbamic acid, phenyl ester: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl hydroxycarbamate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Its relatively simple structure makes it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
584-07-6 |
|---|---|
Fórmula molecular |
C2H5NO3 |
Peso molecular |
91.07 g/mol |
Nombre IUPAC |
methyl N-hydroxycarbamate |
InChI |
InChI=1S/C2H5NO3/c1-6-2(4)3-5/h5H,1H3,(H,3,4) |
Clave InChI |
MTIIEXDARCCRDH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


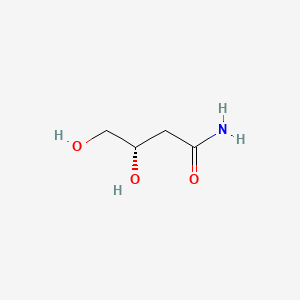
![2-methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8778897.png)
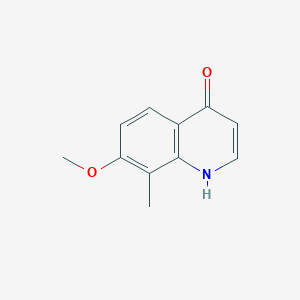
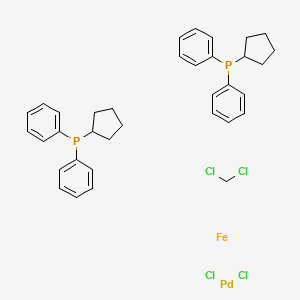
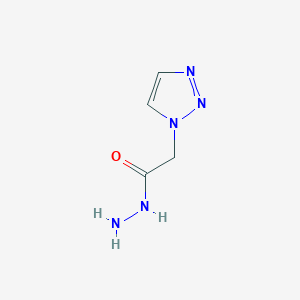
![Propanal, 3-[[7-(benzoyloxy)thieno[3,2-b]pyridin-5-yl]amino]-, hydrochloride (1:1)](/img/structure/B8778929.png)
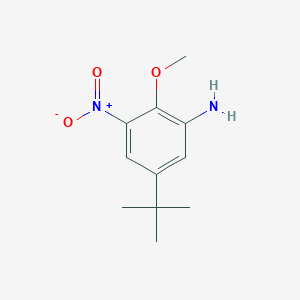

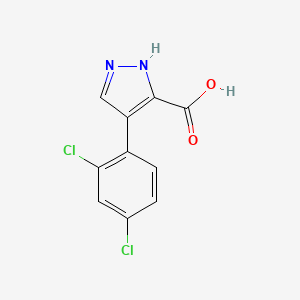
![1-Vinyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B8778953.png)
